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(7-Bromo-1H-indazol-3-yl)-

methanol

CAS No.: 1220040-11-8

Cat. No.: B3365373

Get Quote

Introduction & Chemical Profile
(7-Bromo-1H-indazol-3-yl)-methanol (CAS: 1220040-11-8) is a highly versatile halogenated

heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1].

The indazole core is a privileged scaffold in pharmacology, while the 7-bromo and 3-methanol

substituents provide orthogonal handles for cross-coupling and functionalization.

Physicochemical Properties:

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

Structural Features: Contains a weakly basic pyrazole-like nitrogen, an acidic N-H proton, a

lipophilic bromine atom, and a polar, ionizable hydroxymethyl group.
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Designing a robust analytical method requires aligning the instrumental technique with the

molecule's intrinsic physicochemical properties. As a self-validating system, the chosen

methods must account for both the target application and potential matrix interferences.

Chromophore Activity (HPLC-UV): The 1H-indazole bicyclic ring system possesses a strong

extended π-conjugated network, yielding robust UV absorption maxima at approximately 254

nm and 300 nm[2]. Therefore, HPLC-UV is the gold standard for bulk purity assessment,

formulation analysis, and high-concentration reaction monitoring.

Ionization Potential (LC-MS/MS): The basic nitrogen in the indazole ring readily accepts a

proton in acidic environments. Coupled with the diagnostic 1:1 isotopic ratio of the 7-bromine

atom (

Br and

Br), this makes the compound an ideal candidate for positive Electrospray Ionization (ESI+)
in LC-MS/MS workflows, which is strictly required for trace-level quantification in biological
matrices.
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Analytical workflow decision tree for quantifying (7-Bromo-1H-indazol-3-yl)-methanol.
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Method 1: HPLC-UV Protocol (Purity & Bulk
Quantification)
Mechanistic Rationale
A reversed-phase C18 column is employed for this separation. Because indazoles exhibit

tautomerism and possess a weakly basic nitrogen, running the separation at a neutral pH can

lead to peak broadening or splitting. By heavily buffering the mobile phase with 0.1% Formic

Acid (pH ~2.7), the indazole nitrogen is uniformly protonated. This suppresses secondary

interactions with residual silanols on the silica stationary phase, ensuring sharp, symmetrical

peaks and reproducible retention times.

Step-by-Step Methodology
Sample Preparation: Dissolve the standard or sample in 50:50 Methanol:Water (v/v) to a

working concentration of 10–100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to

remove particulates.

System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the

column at initial gradient conditions (5% B) for at least 10 column volumes until the baseline

is stable.

System Suitability (Self-Validation): Inject a 50 µg/mL standard in triplicate. The method is

validated for the run if the Relative Standard Deviation (RSD) of the peak area is <2.0% and

the USP tailing factor is <1.5.

Injection & Detection: Inject 5 µL of the prepared sample. Monitor absorbance at 254 nm.

Chromatographic Conditions
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Parameter Specification

Column Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm)

Mobile Phase A 0.1% Formic Acid in HPLC-grade Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Detection Wavelength 254 nm (Primary), 280 nm (Secondary)

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

1.0 95 5

6.0 10 90

8.0 10 90

8.1 95 5

10.0 95 5

Method 2: LC-MS/MS Protocol (Bioanalysis & Trace
Quantification)
Mechanistic Rationale
For sub-nanogram quantification in complex matrices (e.g., plasma, cell lysates), LC-MS/MS

operating in Multiple Reaction Monitoring (MRM) mode is utilized. Under ESI+ conditions, the

molecule forms a strong

precursor ion.
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During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral

loss of water (-18 Da) from the 3-methanol group[3]. This yields a highly resonance-stabilized

methylidene-indazolium product ion. The presence of bromine creates a distinct isotopic

doublet at m/z 227.0 and 229.0, allowing for highly specific dual-transition monitoring. By

requiring the presence of both the

Br and

Br transitions in a 1:1 ratio, the protocol acts as a self-validating system that mathematically
eliminates false positives from matrix interference.

Precursor Ion (79Br)
[M+H]+ m/z 227.0

Product Ion (79Br)
[-H2O] m/z 209.0

 Neutral Loss
-18 Da (H2O)

Precursor Ion (81Br)
[M+H]+ m/z 229.0

Product Ion (81Br)
[-H2O] m/z 211.0

 Neutral Loss
-18 Da (H2O)
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Primary ESI+ MS/MS fragmentation pathway via neutral loss of water.

Step-by-Step Methodology
Matrix Extraction (Protein Precipitation): To 50 µL of biological sample (e.g., plasma), add

150 µL of ice-cold Acetonitrile containing 10 ng/mL of an appropriate internal standard (e.g.,

a deuterated indazole analogue).
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Centrifugation: Vortex aggressively for 2 minutes to ensure complete protein denaturation,

then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial

equipped with a glass insert.

Injection: Inject 2 µL into the UPLC-MS/MS system utilizing a short, high-throughput C18

column (e.g., 2.1 x 50 mm, 1.7 µm).

Mass Spectrometry Parameters (MRM)
Analyte
Isotope

Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Purpose

Br Isotope 227.0 209.0 50 20 Quantifier

Br Isotope 229.0 211.0 50 20

Qualifier 1

(Isotope

Check)

Secondary

Frag.
227.0 182.0 50 35

Qualifier 2

(Structural

Check)

(Note: The secondary fragmentation qualifier ion represents a deeper high-energy cleavage

involving the loss of the methanol group and subsequent ring fracturing, providing ultimate

structural confirmation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3365373?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1220040-11-8.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12307127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12307127/
https://www.researchgate.net/publication/325747679_A_metabolomic_perspective_of_pazopanib-induced_acute_hepatotoxicity_in_mice
https://www.benchchem.com/product/b3365373/docs#comprehensive-analytical-methods-for-quantifying-7-bromo-1h-indazol-3-yl-methanol
https://www.benchchem.com/product/b3365373/docs#comprehensive-analytical-methods-for-quantifying-7-bromo-1h-indazol-3-yl-methanol
https://www.benchchem.com/product/b3365373/docs#comprehensive-analytical-methods-for-quantifying-7-bromo-1h-indazol-3-yl-methanol
https://www.benchchem.com/product/b3365373/docs#comprehensive-analytical-methods-for-quantifying-7-bromo-1h-indazol-3-yl-methanol
https://www.benchchem.com/product/b3365373?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3365373?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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